![molecular formula C45H59N11O8 B1433442 H-Trp-his-trp-leu-gln-leu-OH CAS No. 65418-88-4](/img/structure/B1433442.png)
H-Trp-his-trp-leu-gln-leu-OH
概要
説明
“H-Trp-his-trp-leu-gln-leu-OH” is a peptide fragment of alpha1-mating factor secreted by yeast that facilitates in the regulation of mating . Alpha1-mating factor can arrest many yeast strains in the G1-phase of the cell cycle .
Physical And Chemical Properties Analysis
The peptide is a synthetic (organic) compound with a purity of ≥97% (HPLC). It is typically stored at −20°C .科学的研究の応用
Isolation and Biological Activity
- Isolation from Uremic Fluid: The Trp-containing pentapeptide, similar in structure to H-Trp-His-Trp-Leu-Gln-Leu-OH, was isolated from uremic fluid of an uremic patient. It was identified using ultrafiltration, gel filtrations, and other analytical methods. This peptide showed a structural similarity to the pentapeptide moiety of the β-chain of fibrinogen and exhibited inhibition activity in E-rosettes inhibition tests (Abiko, Onodera, & Sekino, 1979).
Synthesis and Structure-Activity Relationship
- Synthesis in Yeast: The mating factor of Saccharomyces cerevisiae, which includes Trp-His-Trp-Leu-Gln-Leu in its structure, was synthesized to confirm the structure of the natural mating factor. Studies on its truncated peptides helped deduce the minimum sequence required for mating factor activity (Masui, Chino, Sakakibara, Tanaka, Murakami, & Kita, 1977).
Enzymatic Properties and Protein Interaction
- Effects on Enzyme Conformation and Properties: Substituting hydrophobic residues, including Trp and Leu, into Gln 114 of T1 lipase, affected the conformational stability and enzymatic characteristics. Substitution with Leu improved stability and enzymatic characteristics, while replacement with Trp negatively affected stability and diminished activity (Wahab, Basri, Rahman, Salleh, Abdul Rahman, & Chor, 2012).
Molecular Recognition and Binding
- Molecularly Imprinted Polymeric Membranes: A study involved the preparation of molecularly imprinted polymeric membranes bearing a tetrapeptide derivative, including Gln-Leu, for chiral-recognition towards amino acids. These membranes showed selective adsorption towards certain molecules, demonstrating their potential in enantioselective separation processes (Yoshikawa, Fujisawa, Izumi, Kitao, & Sakamoto, 1998).
作用機序
Target of Action
The primary target of the compound H-Trp-his-trp-leu-gln-leu-OH, also known as WHWLQL, is the alpha1-mating factor secreted by yeast . This factor plays a crucial role in the regulation of yeast mating .
Mode of Action
The compound WHWLQL interacts with the alpha1-mating factor, facilitating the regulation of mating in yeast
Biochemical Pathways
The alpha1-mating factor, influenced by WHWLQL, can arrest many yeast strains in the G1-phase of the cell cycle
Result of Action
The molecular and cellular effects of WHWLQL’s action primarily involve the arrest of yeast strains in the G1-phase of the cell cycle . This arrest is a result of the compound’s interaction with the alpha1-mating factor, which regulates yeast mating .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
H-Trp-his-trp-leu-gln-leu-OH is involved in various biochemical reactions, primarily related to its role as a peptide fragment of the alpha1-mating factor. This peptide interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the G-protein-coupled receptors (GPCRs) on the surface of yeast cells. The binding of this compound to these receptors triggers a signaling cascade that leads to the arrest of yeast cells in the G1-phase of the cell cycle .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In yeast cells, this peptide influences cell function by arresting the cell cycle in the G1-phase. This arrest is crucial for the regulation of mating and ensures that the cells are in the optimal state for mating to occur. Additionally, this compound impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of GPCRs and downstream signaling molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to GPCRs on the surface of yeast cells. This binding activates a signaling cascade that includes the activation of G-proteins, which in turn activate downstream effectors such as adenylate cyclase and phospholipase C. These effectors modulate the levels of secondary messengers like cyclic AMP (cAMP) and inositol trisphosphate (IP3), leading to changes in gene expression and cellular responses. The peptide’s ability to arrest the cell cycle in the G1-phase is a result of these molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this peptide is influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Studies have shown that this compound remains stable at -20°C and retains its activity for extended periods under these conditions. Degradation can occur at higher temperatures or in the presence of proteases, leading to a loss of its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the peptide effectively arrests the cell cycle in the G1-phase without causing adverse effects. At higher doses, toxic effects such as cell death and disruption of normal cellular functions have been observed. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications to avoid potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a peptide fragment of the alpha1-mating factor. The peptide interacts with enzymes such as proteases, which can cleave it into smaller fragments. Additionally, it may influence metabolic flux and metabolite levels by modulating the activity of signaling pathways and secondary messengers like cAMP and IP3 .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In yeast cells, the peptide is secreted and binds to GPCRs on the surface of target cells. This binding facilitates its localization and accumulation at the cell membrane, where it exerts its biological effects .
Subcellular Localization
This compound is primarily localized at the cell membrane, where it interacts with GPCRs. The peptide’s activity and function are influenced by its subcellular localization, as the binding to GPCRs is essential for initiating the signaling cascade that leads to cell cycle arrest. Post-translational modifications, such as phosphorylation, may also play a role in directing the peptide to specific compartments or organelles within the cell .
特性
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H59N11O8/c1-24(2)15-35(42(60)52-34(13-14-39(47)57)41(59)56-38(45(63)64)16-25(3)4)54-43(61)36(18-27-21-50-33-12-8-6-10-30(27)33)55-44(62)37(19-28-22-48-23-51-28)53-40(58)31(46)17-26-20-49-32-11-7-5-9-29(26)32/h5-12,20-25,31,34-38,49-50H,13-19,46H2,1-4H3,(H2,47,57)(H,48,51)(H,52,60)(H,53,58)(H,54,61)(H,55,62)(H,56,59)(H,63,64)/t31-,34-,35-,36-,37-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLMMVDDGREFKH-DLXWRWKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CNC5=CC=CC=C54)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H59N11O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
882.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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